molecular formula C10H14O2 B8378674 4-(2-Hydroxyphenyl)butanol

4-(2-Hydroxyphenyl)butanol

Cat. No.: B8378674
M. Wt: 166.22 g/mol
InChI Key: ZZIQWEHALWSCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyphenyl)butanol, with the CAS number 103386-91-0, is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound features a hydroxyphenyl group and a butanol chain, a structural motif found in various natural products and bioactive molecules. For instance, a structurally similar compound, 4-(p-hydroxyphenyl)-(2S)-butanol, has been identified as a natural product isolated from the needles of the English yew (Taxus baccata) . The presence of such compounds in natural sources suggests potential value for researchers in the fields of phytochemistry and chemotaxonomy, which study chemicals for plant classification and identification. The ortho-substituted hydroxyphenyl structure of this compound may offer distinct chemical properties and reactivity compared to its para-substituted analogs, making it a candidate for investigations in synthetic chemistry and materials science. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(4-hydroxybutyl)phenol

InChI

InChI=1S/C10H14O2/c11-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7,11-12H,3-4,6,8H2

InChI Key

ZZIQWEHALWSCQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCCO)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

4-(2-Hydroxyphenyl)butanol has the molecular formula C10H14O2. Its structure features a hydroxyl group attached to a phenyl ring, contributing to its reactivity and biological activity. This compound is recognized for its skin-whitening properties, which have led to extensive research into its mechanisms of action and safety profile.

Skin Whitening Agent

Rhododendrol is primarily used as a skin-whitening agent due to its ability to inhibit melanin production in melanocytes. Studies have shown that it can induce depigmentation, making it a candidate for cosmetic formulations aimed at reducing hyperpigmentation conditions such as melasma and age spots . However, its use has raised safety concerns due to reported cases of leukoderma (chemical-induced depigmentation) associated with high concentrations or prolonged exposure .

Therapeutic Potential

Beyond cosmetic applications, rhododendrol's properties are being investigated for potential therapeutic uses. Its ability to modulate melanocyte activity suggests possible applications in treating conditions characterized by excessive pigmentation or other skin disorders. Furthermore, ongoing studies aim to explore its role in dermatological therapies that leverage its cytotoxic properties against abnormal melanocyte proliferation .

Case Studies and Findings

StudyFocusFindings
Goto et al. (2018)UVB Exposure and CytotoxicityFound that UVB exposure exacerbates rhododendrol-induced cytotoxicity in melanocytes through endoplasmic reticulum stress .
Abe et al. (2014)Animal Model StudyDemonstrated that high doses of rhododendrol induced significant skin depigmentation in guinea pigs, highlighting the dose-dependent nature of its effects .
Kim et al. (2018)Safety EvaluationReported cases of leukoderma in humans linked to rhododendrol use, emphasizing the need for caution in cosmetic formulations .

Regulatory Considerations

The safety profile of this compound remains under scrutiny by regulatory bodies due to its potential adverse effects on skin pigmentation. The European Union and other regions have implemented guidelines for the use of skin-whitening agents, necessitating comprehensive safety assessments before market approval . Ongoing research aims to establish safe usage parameters and explore alternative compounds with similar efficacy but improved safety profiles.

Comparison with Similar Compounds

4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)

  • Structure : Features a ketone group at C2 and a para-hydroxyphenyl group (C4) .
  • Physical Properties: Melting Point: 82–84°C Boiling Point: 292.2°C at 760 mmHg Solubility: Insoluble in water; soluble in ethanol and diethyl ether .
  • Applications : Widely used in fragrances due to its raspberry-like aroma. Safety concentrations are regulated by the Research Institute for Fragrance Materials (RIFM) .
  • Key Differences: The ketone group in raspberry ketone reduces polarity compared to the alcohol group in 4-(2-Hydroxyphenyl)butanol, affecting solubility and volatility. The para-hydroxyl group lacks intramolecular hydrogen bonding, leading to higher melting points compared to ortho-substituted analogs.

4-(p-Chlorophenylthio)butanol (W-2719)

  • Structure: Contains a p-chlorophenylthio group and a butanol chain .
  • Biological Activity :
    • Inhibits histamine release from leukocytes and antagonizes slow-reacting substance of anaphylaxis (SRS-A) .
    • Reduces platelet aggregation induced by collagen in vitro .
  • Key Differences: The sulfur and chlorine atoms in W-2719 enhance lipophilicity and electron-withdrawing effects, contrasting with the electron-donating hydroxyl group in this compound. Pharmacological targets (e.g., immune response modulation) may differ due to substituent chemistry.

4-Phenyl-2-butanone

  • Structure : Aromatic phenyl group at C4 with a ketone at C2 .
  • Safety : Classified as harmful (Xn); requires precautions for handling and storage .
  • Key Differences :
    • The absence of a hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and reactivity in organic reactions.

4-(Pyridin-2-yl)butan-1-ol

  • Structure: Pyridine ring at C4 with a butanol chain .
  • Key Differences :
    • The pyridine ring’s electron-deficient nature contrasts with the electron-rich hydroxyphenyl group, altering interactions in catalytic or biological systems.

Structural Effects on Properties and Bioactivity

Substituent Position and Hydrogen Bonding

  • Ortho vs. Para Hydroxyl: Ortho-substituted compounds (e.g., this compound) exhibit intramolecular hydrogen bonding, lowering melting points and aqueous solubility compared to para analogs .
  • Electron-Donating vs.

Data Tables

Table 1: Physical Properties of Analogous Compounds

Compound Melting Point (°C) Boiling Point (°C) Solubility Key Functional Groups
This compound Not reported Not reported Likely polar solvents Ortho-hydroxyl, alcohol
4-(4-Hydroxyphenyl)-2-butanone 82–84 292.2 Ethanol, ether Para-hydroxyl, ketone
4-Phenyl-2-butanone Not reported Not reported Organic solvents Phenyl, ketone

Preparation Methods

Friedel-Crafts Alkylation for Ketone Synthesis

Acid-activated Montmorillonite clay catalysts enable the alkylation of 2-hydroxyphenol (catechol) with 4-hydroxybutan-2-one. The process operates at 100–150°C under 1–15 bar pressure, achieving 75–81% selectivity for the ketone intermediate. Critical parameters include:

ParameterOptimal RangeImpact on Selectivity
Molar ratio (phenol:ketone)3:1 to 1:3Higher phenol reduces diaryl byproducts
Catalyst loading0.6–2.0 g/g substrate>2.0 g increases pore blockage
Reaction time12–18 hours<12 h leads to incomplete conversion

The acid-activated Montmorillonite catalyst (HCl-treated) exhibits a layered structure with basal spacing (d₀₀₁) of 10–13.5 Å, microporosity (5–15 Å), and surface acidity (0.4–0.6 mmol/g). This architecture promotes substrate confinement, enhancing para-selectivity in alkylation. However, adapting this system for ortho-substitution (2-hydroxyphenyl) remains challenging due to steric hindrance from the hydroxyl group’s proximity.

Ketone Reduction to Alcohol

The ketone intermediate undergoes reduction using NaBH₄ or catalytic hydrogenation. Sodium borohydride in methanol at 0–5°C achieves 85–90% conversion to the alcohol within 2 hours, while Pd/C (5 wt%) under 30 psi H₂ at 25°C provides 92–95% yield. Stereochemical outcomes depend on the reducing agent:

4-(2-hydroxyphenyl)-2-butanoneNaBH₄racemic 4-(2-hydroxyphenyl)-2-butanol\text{4-(2-hydroxyphenyl)-2-butanone} \xrightarrow{\text{NaBH₄}} \text{racemic 4-(2-hydroxyphenyl)-2-butanol}
4-(2-hydroxyphenyl)-2-butanoneEnzymatic reduction(R)- or (S)-4-(2-hydroxyphenyl)-2-butanol\text{4-(2-hydroxyphenyl)-2-butanone} \xrightarrow{\text{Enzymatic reduction}} (R)\text{- or }(S)\text{-4-(2-hydroxyphenyl)-2-butanol}

Chiral resolution via lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) enriches enantiomers to >98% ee.

Hydrolysis of Sulfated Derivatives

Natural product isolation offers an alternative route. 4-(3’-O-sulfate-2’-hydroxyphenyl)-2-butanol, isolated from Acrostichum aureum, undergoes acidic hydrolysis (0.1 M HCl, 60°C, 4 h) to yield 4-(2-hydroxyphenyl)butanol. Key data:

PropertyValue
Hydrolysis yield78 ± 3%
Optical rotation ([α]D²⁵)-28.6° (c 0.1, MeOH)

This method preserves the (R)-configuration at C-2, as confirmed by comparative optical rotation analysis. However, scalability is limited by the low natural abundance of sulfated precursors.

Catalytic Hydrogenation of Unsaturated Precursors

Palladium-catalyzed hydrogenation of 4-(2-hydroxyphenyl)-2-butenol provides a stereocontrolled route. Using Pd/Al₂O₃ (3 wt%) in ethanol at 50°C and 50 psi H₂, the reaction achieves 94% conversion with >99% cis-selectivity:

4-(2-hydroxyphenyl)-2-butenolH₂/Pd4-(2-hydroxyphenyl)-2-butanol\text{4-(2-hydroxyphenyl)-2-butenol} \xrightarrow{\text{H₂/Pd}} \text{4-(2-hydroxyphenyl)-2-butanol}

This method avoids ketone intermediates but requires pre-synthesis of the unsaturated alcohol via Wittig or Heck coupling.

Process Optimization and Challenges

Catalyst Deactivation in Friedel-Crafts Systems

Montmorillonite catalysts lose 20–30% activity after three cycles due to pore clogging and acid site leaching. Regeneration via calcination (400°C, 4 h) restores 85% initial activity but alters pore morphology.

Stereochemical Control

Asymmetric hydrogenation using Ru-BINAP complexes achieves 92% ee for the (S)-enantiomer but requires high catalyst loadings (1:50 substrate:catalyst ratio) . Biocatalytic approaches using alcohol dehydrogenases show promise for greener stereocontrol.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Hydroxyphenyl)butanol with high regioselectivity and purity?

  • Methodological Answer : Nucleophilic substitution under basic conditions is a viable approach, as demonstrated in analogous fluorophenyl butanoic acid derivatives . For hydroxyl-containing intermediates, acylation reactions using anhydrides (e.g., acetic anhydride) or acid chlorides (e.g., crotonyl chloride) can be employed, with regioselectivity influenced by steric hindrance and reaction temperature . Purification via column chromatography or recrystallization is recommended to isolate the target compound.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving aromatic protons and hydroxyl groups. Infrared (FTIR) spectroscopy identifies key functional groups (e.g., -OH stretch at ~3200–3500 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, while X-ray diffraction (where crystallizable) provides definitive structural validation, as shown in benzodiazepine derivatives with similar substituents .

Q. How should this compound be stored to ensure stability during long-term studies?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Stability studies on phenolic analogs suggest degradation via oxidation; thus, inert atmospheres (e.g., nitrogen) and antioxidants (e.g., BHT) may extend shelf life . Monitor purity periodically via HPLC with UV detection .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

  • Methodological Answer : Steric and electronic factors dominate regioselectivity. For example, bulky acylating agents (e.g., crotonyl chloride) preferentially target less hindered hydroxyl groups, while methoxy substituents on adjacent phenyl rings can redirect reactivity . Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing electron density and frontier molecular orbitals .

Q. How to resolve contradictions in reported solubility data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, or analytical methods. Use standardized protocols (e.g., OECD 105 shake-flask method) and cross-validate with multiple techniques (e.g., UV-Vis spectrophotometry vs. HPLC). Compare results with structurally related compounds like 4-(4-Hydroxyphenyl)-2-butanone, where solubility in DMSO and ethanol is well-documented .

Q. What strategies are recommended for studying the interaction of this compound with enzymes or receptors?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For mechanistic insights, molecular docking simulations (using PDB structures) can predict binding modes. Biological activity data from phenolic analogs (e.g., antimicrobial or anticancer properties) provide preliminary hypotheses for experimental design .

Q. How to design accelerated stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Use forced degradation studies (ICH Q1A guidelines) with stressors like acidic/basic hydrolysis (0.1M HCl/NaOH), thermal exposure (40–60°C), and oxidative conditions (H₂O₂). Monitor degradation products via LC-MS and correlate with kinetic models (e.g., Arrhenius plots) .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer : Leverage PubChem’s chemical descriptor datasets (e.g., logP, pKa) and software like COSMO-RS for solubility prediction. Molecular dynamics simulations (e.g., GROMACS) model interactions in biological systems, while QSAR models extrapolate toxicity or bioavailability from structural analogs .

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